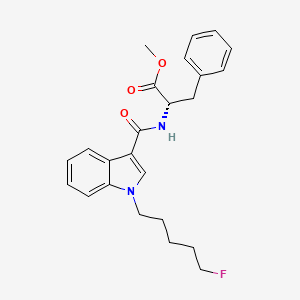

methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is a synthetic compound belonging to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The compound is known for its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate typically involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with methylamine and L-phenylalanine. The reaction is carried out under controlled conditions, often using a solvent such as acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

Industry: Utilized in the development of new synthetic cannabinoids for research and forensic purposes.

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various signaling pathways. This activation results in the release of neurotransmitters and other signaling molecules, which mediate the compound’s effects on the central nervous system and peripheral tissues .

Comparison with Similar Compounds

Similar Compounds

5F-MDMB-PICA: Another synthetic cannabinoid with similar structure and activity.

5F-ADB: Known for its potent agonistic activity at cannabinoid receptors.

4F-MDMB-BINACA: A synthetic cannabinoid with fluorine substitution at a different position.

Uniqueness

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is unique due to its specific chemical structure, which includes a fluoropentyl chain and an indole core. This structure confers high potency and selectivity for cannabinoid receptors, making it a valuable compound for research and forensic applications .

Biological Activity

Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is a synthetic cannabinoid that belongs to a class of compounds known as new psychoactive substances (NPS). This compound is notable for its structural complexity and its interaction with cannabinoid receptors, which significantly influences its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C24H27FN2O3, indicating a sophisticated arrangement that includes an indole moiety and a fluoropentyl group. This configuration allows it to mimic the effects of natural cannabinoids like tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 and CB2 in the brain .

The primary biological activity of this compound is attributed to its agonistic action on the cannabinoid receptors:

- CB1 Receptors : Predominantly located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects, including euphoria and altered sensory perception.

- CB2 Receptors : Primarily found in peripheral tissues, these receptors are involved in modulating immune responses and may influence inflammation and pain perception.

Research indicates that synthetic cannabinoids like this compound can produce effects similar to THC but often with greater potency and unpredictability, leading to increased risks of toxicity and adverse reactions .

Toxicological Profile

The safety profile of this compound raises significant concerns. Reports have linked synthetic cannabinoids to severe intoxications, including fatalities. The variability in response among users can be attributed to factors such as dosage, individual metabolism, and potential interactions with other substances .

Comparative Analysis with Similar Compounds

Several synthetic cannabinoids share structural similarities with this compound, exhibiting comparable pharmacological properties. Below is a comparison table highlighting some notable compounds:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 5F-MDMB-PICA | Contains a dimethylbutanoate group | Higher potency at CB receptors |

| MDMB-FUBICA | Incorporates fluorophenyl groups | Different side chain length |

| MPhP-5F-PICA | Similar indole structure but different side chains | Variations in receptor affinity |

These compounds exhibit varying degrees of receptor affinity and biological activity, which can influence their effects and potential for harm .

Case Studies and Research Findings

Research into the biological activity of this compound has highlighted several key findings:

- Psychoactive Effects : In animal models, this compound has been shown to induce significant psychoactive effects comparable to those induced by THC. Studies indicate higher levels of intoxication and potential for addiction .

- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing risks associated with its use. Studies suggest that synthetic cannabinoids can have altered metabolic pathways compared to natural cannabinoids, leading to prolonged effects and increased toxicity .

- Drug Interactions : There are documented cases where concurrent use with other psychoactive substances has resulted in enhanced effects or adverse reactions. This underscores the importance of understanding drug-drug interactions when assessing safety profiles .

Properties

CAS No. |

2682867-54-3 |

|---|---|

Molecular Formula |

C24H27FN2O3 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28)/t21-/m0/s1 |

InChI Key |

GZGBNOYVLYYYCZ-NRFANRHFSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.